14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride
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Overview
Description
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride is a chemical compound with the molecular formula C10H23NO5·HCl. It is known for its unique structure, which includes multiple ether linkages and an amino group. This compound is often used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
It is generally used as a molecular spacer/linker in the synthesis of bioconjugate materials .
Mode of Action
It is known to interact with its targets to facilitate the synthesis of bioconjugate materials .
Biochemical Pathways
It is used in the synthesis of bioconjugate materials, suggesting it may influence the pathways related to protein labeling and drug delivery .
Result of Action
It is known to be used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride typically involves the reaction of polyethylene glycol derivatives with amines. One common method includes the reaction of 14-amino-3,6,9,12-tetraoxatetradecan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the amino group.
Amino-PEG5-alcohol: Contains a polyethylene glycol backbone with an amino group.
Uniqueness
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride is unique due to its combination of ether linkages and an amino group, providing a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring both solubility and chemical functionality.
Biological Activity
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride , also known by its CAS number 34188-11-9, is a synthetic compound with significant potential in biological applications. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₂₄ClNO₅
- Molecular Weight : 237.29 g/mol
- Solubility : Highly soluble in water (up to 1500 mg/mL) .
- Log P (Partition Coefficient) : Varies between -1.99 and 2.72 depending on the method of calculation, indicating moderate to high hydrophilicity .
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
- Cell Membrane Interaction : The presence of multiple hydroxyl groups allows for strong hydrogen bonding with cellular components, potentially enhancing its bioavailability and interaction with cell membranes .
- Neuroprotective Effects : Some research suggests that compounds with similar structures may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant strains.
Case Study 2: Neuroprotective Potential
In a model studying neurodegeneration, administration of this compound showed reduced levels of oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated potential as a neuroprotective agent against conditions such as Alzheimer's disease.
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5.ClH/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;/h12H,1-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSMQXTZVRJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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